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molecular formula C10H10N2O3S B1428753 Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate CAS No. 955886-84-7

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

Cat. No. B1428753
M. Wt: 238.27 g/mol
InChI Key: SYZNSAWWLCRFFT-UHFFFAOYSA-N
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Patent
US09150568B2

Procedure details

A 1000-mL 3-necked round-bottom flask was charged with a solution of methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate (5 g, 21.01 mmol, 1.00 equiv) and H3PO4 (40 mL). To this is added of a solution of NaNO2 (4.5 g, 65.22 mmol, 3.00 equiv) in water (10 mL) dropwise at 0°C. The resulting solution was stirred fo(1 h at 0°C. A solution of CuSO4 (10 g, 62.50 mmol, 5.00 equiv) in water (10 mL) was then added dropwise at 0°C., followed by a solution of NaCl (18.5 g, 318.97 mmol, 15.00 equiv) in water (10 mL) dropwise at 0°C. The resulting solution was stirred fo(1 h at room temperature, and then diluted with 100 mL of water. The aqueous solution was extracted with dichloromethane (2×50 mL) and the combined organic layer was concentrated under vacuum. The residue was purified by silica gel chromatography eluting with ethyl acetate/petroleum ether (3:1) to give methyl 2-chloro-4-methoxybenzo[d]thiazole-6-carboxylate as a white solid. (ES, m/z): Calc'd for C10H8ClNO3S [M+1]+=258, found 258. 1H-NMR (CDCl3, ppm): 3.98(s, 1H), 4.10(s, 1H), 7.28(s, 1H), 7.60(d, 1H, J=1.2), 8.12(d, 1H, J=1.2).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
18.5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]2[CH:10]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[CH:8]=[C:7]([O:15][CH3:16])[C:5]=2[N:6]=1.OP(O)(O)=O.N([O-])=O.[Na+].[Na+].[Cl-:27]>O.[O-]S([O-])(=O)=O.[Cu+2]>[Cl:27][C:2]1[S:3][C:4]2[CH:10]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[CH:8]=[C:7]([O:15][CH3:16])[C:5]=2[N:6]=1 |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1SC2=C(N1)C(=CC(=C2)C(=O)OC)OC
Name
Quantity
40 mL
Type
reactant
Smiles
OP(=O)(O)O
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
18.5 g
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
10 g
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Cu+2]

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at 0°C
STIRRING
Type
STIRRING
Details
The resulting solution was stirred
CUSTOM
Type
CUSTOM
Details
1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with dichloromethane (2×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layer was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate/petroleum ether (3:1)

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC2=C(N1)C(=CC(=C2)C(=O)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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